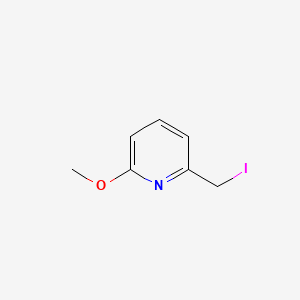

2-(Iodomethyl)-6-methoxypyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H8INO |

|---|---|

Molecular Weight |

249.05 g/mol |

IUPAC Name |

2-(iodomethyl)-6-methoxypyridine |

InChI |

InChI=1S/C7H8INO/c1-10-7-4-2-3-6(5-8)9-7/h2-4H,5H2,1H3 |

InChI Key |

UWPUGZKLUHRSIO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=N1)CI |

Origin of Product |

United States |

Iii. Advanced Chemical Reactivity and Transformative Reactions of 2 Iodomethyl 6 Methoxypyridine

Nucleophilic Displacement Reactions at the Iodomethyl Position

The carbon-iodine bond in the iodomethyl group is relatively weak and highly polarized, rendering the methylene carbon an excellent electrophilic center for nucleophilic attack. Iodine is an exceptional leaving group due to the stability of the resulting iodide anion.

Nucleophilic substitution reactions are a fundamental class of reactions in organic chemistry. wikipedia.org They primarily proceed through two distinct mechanisms: the unimolecular nucleophilic substitution (S(_N)1) and the bimolecular nucleophilic substitution (S(_N)2). wikipedia.orgbyjus.com

For 2-(Iodomethyl)-6-methoxypyridine, the substitution pathway is predominantly the S(_N)2 mechanism . This is because the substrate possesses a primary alkyl halide, where the carbon atom bearing the leaving group (iodide) is attached to only one other carbon atom. This configuration minimizes steric hindrance, allowing for the nucleophile to easily approach the electrophilic carbon center. byjus.com

While the adjacent pyridine (B92270) ring could potentially stabilize a carbocation through resonance (a key feature of the S(_N)1 mechanism), the high reactivity of primary halides via the S(_N)2 pathway makes the formation of a primary carbocation energetically unfavorable under typical nucleophilic substitution conditions. byjus.com

The electrophilic nature of the iodomethyl group in this compound allows it to react with a wide array of nucleophiles to form new carbon-heteroatom or carbon-carbon bonds. This versatility is crucial for the synthesis of more complex molecules. The reactions are typically carried out in polar aprotic solvents, such as DMF or acetone, which facilitate the S(_N)2 mechanism.

Below is a table summarizing the expected products from the reaction of this compound with various nucleophiles.

| Nucleophile | Reagent Example | Product Structure | Product Name |

|---|---|---|---|

| Hydroxide | NaOH |  | (6-Methoxypyridin-2-yl)methanol |

| Cyanide | NaCN |  | 2-(6-Methoxypyridin-2-yl)acetonitrile |

| Azide | NaN3 |  | 2-(Azidomethyl)-6-methoxypyridine |

| Thiolate | NaSPh |  | 6-Methoxy-2-((phenylthio)methyl)pyridine |

| Amine | NH3 |  | (6-Methoxypyridin-2-yl)methanamine |

Metal-Catalyzed Cross-Coupling Reactions Utilizing the Iodomethyl Group

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. rsc.org While these reactions traditionally employ aryl or vinyl halides, significant progress has been made in using alkyl halides, like this compound, as coupling partners. rsc.org

The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.com

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound, forming a Pd(II) intermediate.

Transmetalation : An organometallic coupling partner (e.g., organoboron, organotin, or organocopper) transfers its organic group to the palladium center, displacing the halide.

Reductive Elimination : The two organic groups on the palladium complex are coupled, forming the final product and regenerating the Pd(0) catalyst. youtube.com

Suzuki Coupling

The Suzuki reaction couples an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgthermofisher.com This reaction is widely used due to the stability and low toxicity of the boron reagents. organic-chemistry.org

Reaction Scheme : this compound + R-B(OH)(_2) --- (Pd catalyst, Base) ---> 2-(R-CH(_2))-6-methoxypyridine

| Boronic Acid (R-B(OH)2) | Expected Product |

|---|---|

| Phenylboronic acid | 2-(Benzyl)-6-methoxypyridine |

| Vinylboronic acid | 2-(Allyl)-6-methoxypyridine |

| 4-Methylphenylboronic acid | 6-Methoxy-2-(4-methylbenzyl)pyridine |

Stille Coupling

The Stille reaction involves the coupling of an organic halide with an organotin compound (organostannane). wikipedia.orglibretexts.org While highly versatile and tolerant of many functional groups, a significant drawback is the toxicity of the tin reagents and byproducts. wikipedia.orgorganic-chemistry.org

Reaction Scheme : this compound + R-Sn(Bu)(_3) --- (Pd catalyst) ---> 2-(R-CH(_2))-6-methoxypyridine

| Organostannane (R-Sn(Bu)3) | Expected Product |

|---|---|

| Tributyl(phenyl)stannane | 2-(Benzyl)-6-methoxypyridine |

| Tributyl(vinyl)stannane | 2-(Allyl)-6-methoxypyridine |

| Tributyl(2-thienyl)stannane | 6-Methoxy-2-(thiophen-2-ylmethyl)pyridine |

Sonogashira Coupling

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. jk-sci.comorganic-chemistry.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org

Reaction Scheme : this compound + R-C≡CH --- (Pd catalyst, Cu(I) salt, Base) ---> 2-(R-C≡C-CH(_2))-6-methoxypyridine

| Terminal Alkyne (R-C≡CH) | Expected Product |

|---|---|

| Phenylacetylene | 6-Methoxy-2-(3-phenylprop-2-yn-1-yl)pyridine |

| Ethynyltrimethylsilane | 6-Methoxy-2-(3-(trimethylsilyl)prop-2-yn-1-yl)pyridine |

| 1-Heptyne | 2-(Hept-2-yn-1-yl)-6-methoxypyridine |

While palladium remains the most common catalyst for cross-coupling reactions, research into more sustainable and cost-effective alternatives using first-row transition metals like iron and cobalt is an active area of investigation. nih.gov For instance, iron-catalyzed Sonogashira coupling reactions have been developed that can proceed under mild conditions, sometimes even in aqueous media. nih.gov Similarly, cobalt-based catalysts have shown promise in various C-C bond-forming reactions. The application of these alternative metal catalysts to substrates like this compound represents a promising direction for developing more economical synthetic methodologies.

Chemical Modifications of the Methoxy (B1213986) Substituent

The methoxy group at the 6-position of the pyridine ring is generally stable but can be chemically transformed, most commonly via O-demethylation to yield the corresponding pyridone. This transformation is significant as it can dramatically alter the electronic properties and biological activity of the molecule.

The most common method for cleaving aryl methyl ethers is treatment with strong Lewis acids, such as boron tribromide (BBr(_3)), or strong protic acids like hydrobromic acid (HBr).

Reaction with Boron Tribromide : The reaction proceeds by the coordination of the Lewis acidic boron atom to the oxygen of the methoxy group, followed by a nucleophilic attack of the bromide ion on the methyl group in an S(_N)2 fashion. This results in the formation of the pyridone and bromomethane.

Reaction Scheme : this compound --- (1. BBr(_3), 2. H(_2)O) ---> 6-(Iodomethyl)pyridin-2(1H)-one

This conversion to the pyridone tautomer introduces a hydrogen bond donor and changes the electronic character of the ring, opening up new avenues for further functionalization or for its use in medicinal chemistry and materials science.

Pyridine Ring Reactivity and Functionalization

The pyridine ring in this compound is electron-deficient, which significantly influences its reactivity towards both electrophilic and nucleophilic reagents. imperial.ac.uk

Electrophilic Aromatic Substitution (SEAr): The pyridine nitrogen atom deactivates the ring towards electrophilic attack by withdrawing electron density. wikipedia.org This deactivating effect is more pronounced at the ortho (C3, C5) and para (C4) positions. Consequently, electrophilic aromatic substitution on the pyridine ring of this compound is generally difficult and requires harsh reaction conditions. wikipedia.orgwikipedia.org When substitution does occur, it is most likely to take place at the C3 or C5 position, which are meta to the deactivating nitrogen atom. wikipedia.org Common electrophilic aromatic substitution reactions include nitration, sulfonation, and halogenation. masterorganicchemistry.com

Nucleophilic Aromatic Substitution (SNAr): Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen atom. wikipedia.orgyoutube.comlibretexts.org However, in this compound, the 2- and 6-positions are already substituted. Nucleophilic attack at other positions on the ring is less common unless there is a suitable leaving group present and the ring is further activated by strongly electron-withdrawing groups. wikipedia.orgdalalinstitute.com The Chichibabin reaction, which involves the amination of pyridines using sodium amide, typically occurs at the 2- or 6-position. abertay.ac.uk

Directed ortho-metalation (DoM) is a powerful tool for the functionalization of aromatic and heteroaromatic rings. wikipedia.org In this strategy, a directing metalating group (DMG) coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.orgclockss.org The methoxy group at the 6-position of this compound can act as a directing group, facilitating lithiation at the C5 position. clockss.orgarkat-usa.org The resulting organolithium intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups at this position.

Similarly, the nitrogen atom of the pyridine ring can also direct lithiation to the C2 position. nih.gov However, since this position is already substituted with an iodomethyl group, lithiation is more likely to be directed by the methoxy group. The choice of the organolithium reagent (e.g., n-BuLi, s-BuLi, or LDA) and the reaction conditions can influence the regioselectivity of the metalation. nih.govuwindsor.ca It is also possible for lithiation to occur on the methylene group of the side chain, depending on the reaction conditions and the base used. researchgate.net

The following table outlines potential directed metalation and subsequent electrophilic quench reactions for a 6-methoxypyridine scaffold.

Table 2: Potential Directed Lithiation and Electrophilic Quench of 6-Methoxypyridine Derivatives This table is interactive. Click on the headers to sort the data.

| Lithiating Agent | Directing Group | Position of Lithiation | Electrophile (E⁺) | Product |

|---|---|---|---|---|

| n-BuLi/TMEDA | 6-Methoxy | C5 | D₂O | 5-Deuterio-2-(iodomethyl)-6-methoxypyridine |

| s-BuLi | 6-Methoxy | C5 | (CH₃)₃SiCl | 2-(Iodomethyl)-6-methoxy-5-(trimethylsilyl)pyridine |

| LDA | 6-Methoxy | C5 | CO₂ then H⁺ | This compound-5-carboxylic acid |

Rearrangement Processes and Their Mechanistic Implications

While specific rearrangement reactions involving this compound are not extensively documented in readily available literature, related pyridine derivatives are known to undergo certain types of rearrangements. For instance, pyridinium salts can be susceptible to rearrangements under certain conditions. The iodomethyl group, being a good leaving group, could potentially participate in intramolecular reactions leading to rearranged products, especially in the presence of strong nucleophiles or under thermal conditions.

One could speculate on the possibility of a Sommelet-Hauser-type rearrangement if the nitrogen were quaternized with a suitable benzylic group, although this is not directly applicable to the parent compound. Additionally, under radical conditions, rearrangements involving the pyridine ring or the side chain could be envisioned. However, without specific experimental evidence, these remain theoretical possibilities. Further research would be necessary to explore and understand any potential rearrangement pathways for this particular compound.

Iv. Strategic Applications in Contemporary Organic Synthesis

Building Block for Complex Organic Architectures

The unique combination of a reactive alkylating agent and a heteroaromatic scaffold makes 2-(Iodomethyl)-6-methoxypyridine a valuable building block for the assembly of intricate organic structures. Its ability to participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions allows for the construction of both polycyclic and macrocyclic systems.

The synthesis of polycyclic and fused pyridine (B92270) systems is of significant interest due to the prevalence of these motifs in pharmaceuticals and functional materials. This compound can serve as a key precursor in intramolecular cyclization reactions to form such systems. For instance, by tethering a nucleophilic moiety to a suitable position on a molecule containing the this compound unit, a subsequent intramolecular cyclization can lead to the formation of a new ring fused to the pyridine core.

The general strategy involves the initial substitution of the iodide with a nucleophile that is part of a larger molecular fragment. This fragment is designed to contain a second reactive site that can subsequently react with another position on the pyridine ring or a substituent, leading to the formation of a polycyclic structure. The methoxy (B1213986) group at the 6-position can influence the regioselectivity of these cyclization reactions through its electronic effects.

| Reaction Type | Reactant | Resulting Polycyclic System | Potential Application |

| Intramolecular Friedel-Crafts Alkylation | Aromatic ring tethered to the methyl group | Dihydropyridobenzofurans or similar fused systems | Scaffolds for medicinal chemistry |

| Intramolecular Heck Reaction | Alkene tethered to the methyl group | Fused pyridinocycles | Synthesis of complex alkaloids |

| Intramolecular Nucleophilic Aromatic Substitution | Nucleophile tethered to the methyl group attacking an activated pyridine ring | Bridged pyridine systems | Development of novel ligands |

This table illustrates potential synthetic routes and applications and is based on general principles of organic synthesis, as direct experimental data for this compound in these specific reactions is not extensively documented in the provided search results.

Pyridine-containing macrocycles are a class of compounds with diverse applications, including as ionophores, catalysts, and supramolecular hosts. The synthesis of these large-ring systems often relies on high-dilution techniques to favor intramolecular cyclization over intermolecular polymerization. This compound can be employed as a key component in the convergent synthesis of such macrocycles.

In a typical approach, two or more precursor molecules are linked together, with at least one containing the this compound moiety. The final macrocyclization step often involves the formation of a bond between the iodomethyl group and a nucleophile at the other end of the linear precursor. The rigidity and defined geometry of the pyridine ring can play a crucial role in pre-organizing the linear precursor for efficient cyclization.

| Macrocycle Type | Linking Chemistry | Key Precursors | Potential Function |

| Pyridinophane | Nucleophilic substitution | This compound and a dinucleophile | Host-guest chemistry, molecular recognition |

| Crown Ether Analogue | Williamson ether synthesis | This compound and a polyethylene glycol derivative | Ion transport, phase-transfer catalysis |

| Cryptand Analogue | Amine alkylation | This compound and a polyamine | Metal ion sequestration, bio-inorganic modeling |

This table presents hypothetical examples of macrocycle synthesis using this compound based on established synthetic methodologies for macrocyclization.

Precursor in Target-Oriented Synthesis

Target-oriented synthesis aims at the efficient preparation of a specific, often biologically active, molecule. The strategic use of versatile building blocks is paramount in this endeavor. This compound serves as a valuable precursor for introducing the (6-methoxypyridin-2-yl)methyl moiety into complex target molecules, such as analogues of heterocyclic natural products.

Many natural products containing a pyridine ring exhibit significant biological activity. The synthesis of analogues of these natural products is a common strategy in medicinal chemistry to improve their therapeutic properties or to understand their mechanism of action. This compound can be used to introduce a substituted pyridine fragment into these analogues.

For example, in the synthesis of analogues of a natural product containing a pyridine side chain, the iodomethyl group can be displaced by a nucleophilic handle on the core of the molecule. The 6-methoxy group can serve as a handle for further functionalization or can modulate the pharmacokinetic properties of the final compound.

The development of new synthetic methods is crucial for advancing the field of organic chemistry. Due to its well-defined reactivity, this compound can be employed as a model substrate in the development of new coupling and cyclization reactions. Its clean reactivity and the ease of characterization of its products make it an ideal candidate for testing the scope and limitations of novel synthetic transformations.

Development of Advanced Materials and Ligands

The pyridine nucleus is a key component in a wide range of functional materials and ligands for coordination chemistry. The ability to functionalize the pyridine ring at specific positions is essential for tuning the properties of these materials. This compound provides a convenient handle for the incorporation of the 6-methoxypyridine-2-yl)methyl unit into larger molecular systems.

This building block can be used to synthesize ligands for transition metal catalysts, where the pyridine nitrogen and another donor atom, introduced via the iodomethyl group, can chelate to a metal center. The electronic properties of the resulting complex can be fine-tuned by the methoxy substituent. In the field of materials science, this compound can be used to prepare monomers for polymerization, leading to pyridine-containing polymers with interesting optical or electronic properties.

| Application Area | Role of this compound | Resulting Structure/Material | Potential Properties/Functions |

| Coordination Chemistry | Precursor for ligand synthesis | Bidentate or polydentate ligands | Catalysis, metal-organic frameworks (MOFs) |

| Materials Science | Monomer for polymerization | Pyridine-containing polymers | Luminescence, conductivity |

| Supramolecular Chemistry | Building block for self-assembling systems | Supramolecular architectures | Molecular sensing, drug delivery |

This table outlines the potential applications of this compound in the development of advanced materials and ligands, based on the known chemistry of pyridine derivatives.

Insufficient Published Data for "this compound" within the Requested Framework

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a lack of specific published research on the chemical compound This compound within the precise contexts required by the provided article outline.

Despite its availability from chemical suppliers, this compound does not appear in literature detailing its application in the specific areas of advanced organic synthesis and medicinal chemistry requested. The search yielded no specific examples, detailed research findings, or data that would allow for a thorough and scientifically accurate discussion of the topics outlined below.

Synthesis of Precursors for Pharmacological Research

Intermediates for Compounds Evaluated in Biological Contexts:No publications were identified that report the use of this compound as a key intermediate in the synthesis of molecules that have undergone subsequent pharmacological or biological evaluation.

Due to the strict adherence required to the provided outline and the absence of specific data for "this compound" in these areas, it is not possible to generate the requested article without resorting to speculation based on the behavior of analogous, but different, compounds. Such an approach would not meet the required standards of scientific accuracy and would violate the explicit instructions of the request.

V. Advanced Analytical and Derivatization Methodologies

Chromatographic Separation Techniques

The choice of chromatographic technique is dictated by the properties of the derivatized analyte. The conversion of polar thiols using 2-(Iodomethyl)-6-methoxypyridine makes them well-suited for both HPLC and potentially GC analysis.

HPLC is the most common technique for the analysis of analytes derivatized with reagents like this compound. nih.gov The increased hydrophobicity and the presence of a UV-active chromophore make the derivatives ideal for reversed-phase HPLC with UV or MS detection.

A typical HPLC method would involve the following:

Column: A reversed-phase column, such as an Agilent Eclipse XDB-C18 (150 mm × 4.6 mm, 5 µm), is commonly used for separating thiol derivatives. nih.gov

Mobile Phase: A gradient elution is typically employed to achieve optimal separation. This often consists of an aqueous buffer (e.g., 0.1% formic acid in water) as mobile phase A and an organic solvent (e.g., 0.1% formic acid in acetonitrile) as mobile phase B. nih.gov The gradient starts with a high proportion of aqueous phase and gradually increases the organic phase to elute the more hydrophobic derivatives.

Detection: UV detection is set at the absorbance maximum of the pyridine (B92270) chromophore. Alternatively, coupling the HPLC to a mass spectrometer (LC-MS) provides higher selectivity and sensitivity, allowing for both quantification and confirmation of identity. researchgate.net

The development of such methods allows for the simultaneous quantification of various thiols in complex biological samples, providing valuable information on the redox state and metabolic processes within a system. nih.gov

While less common for this specific derivative, GC-MS is a powerful technique for metabolomic analysis, often requiring derivatization to make polar metabolites volatile. nih.govnih.govrsc.org The derivatization process for GC typically involves steps like methoximation and silylation to block polar functional groups. spectroscopyonline.comnih.gov

The use of this compound for GC applications would follow the principle of increasing the volatility of the target analyte. By reacting with a polar functional group like a thiol, the reagent creates a larger, less polar, and more thermally stable molecule. This could, in principle, allow for the analysis of certain thiols or other nucleophiles by GC-MS. However, the relatively high molecular weight of the this compound tag might render the derivative less volatile than those produced by smaller, more traditional GC derivatizing agents like MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide). nih.gov Therefore, while theoretically possible, specific applications of this reagent in GC are not widely documented, with HPLC remaining the preferred method for the analysis of its derivatives.

Spectroscopic Characterization Beyond Basic Identification

While basic spectroscopic methods confirm the presence of functional groups, advanced techniques are essential for unambiguous structure elucidation and a deeper understanding of the molecular framework.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for confirming the substitution pattern on the pyridine ring and the nature of the side chains.

In the ¹H NMR spectrum, the protons on the pyridine ring typically appear in the aromatic region (δ 6.0-8.5 ppm). The specific chemical shifts and coupling patterns of the three adjacent ring protons (at positions 3, 4, and 5) are diagnostic. The proton at position 4 would likely appear as a triplet, coupling to the protons at positions 3 and 5. The protons at positions 3 and 5 would appear as doublets of doublets, or simply doublets, depending on the coupling constants. The methoxy (B1213986) group (–OCH₃) protons would present as a sharp singlet, typically in the range of δ 3.8-4.1 ppm. chemicalbook.com The iodomethyl (–CH₂I) protons would also appear as a singlet, expected further downfield than a typical methyl group due to the deshielding effect of the adjacent iodine atom.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbon atoms of the pyridine ring would resonate in the aromatic region (δ 100-165 ppm). The C6 carbon, attached to the electronegative oxygen of the methoxy group, would be significantly deshielded and appear at the lower end of this range (around 160-165 ppm). chemicalbook.com Similarly, the C2 carbon, attached to the iodomethyl group, would also be deshielded. The carbons at positions 3, 4, and 5 would have distinct chemical shifts reflecting their electronic environment. chemicalbook.com The methoxy carbon would appear around δ 53-55 ppm, and the iodomethyl carbon would be found at a much higher field (more shielded) compared to the ring carbons, typically below δ 10 ppm, with its exact shift influenced by the iodine atom.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data is based on typical values for substituted pyridines and related structures.

| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| H-3 | ~6.7-7.0 (d) | ~110-115 |

| H-4 | ~7.5-7.8 (t) | ~138-142 |

| H-5 | ~6.6-6.9 (d) | ~105-110 |

| -CH₂I | ~4.4-4.6 (s) | ~5-10 |

| -OCH₃ | ~3.9-4.0 (s) | ~53-55 |

| C-2 | - | ~158-162 |

| C-6 | - | ~162-166 |

s = singlet, d = doublet, t = triplet

Advanced Mass Spectrometry (MS) Techniques

Advanced mass spectrometry (MS) techniques, particularly high-resolution mass spectrometry (HRMS), are indispensable for confirming the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns to support structural elucidation. nfdi4chem.dechemrxiv.org

Using techniques like Time-of-Flight (TOF) or Orbitrap mass analyzers, HRMS can determine the mass of the molecular ion (M⁺) of this compound (C₇H₈INO) with a precision of a few parts per million (ppm). This allows for the unambiguous determination of its elemental formula, distinguishing it from any other compound with the same nominal mass. The expected exact mass for the molecular ion [M]⁺ would be calculated based on the most abundant isotopes of its constituent atoms (¹²C, ¹H, ¹⁴N, ¹⁶O, ¹²⁷I).

Electron Ionization (EI) is a common technique that leads to the fragmentation of the molecular ion. uni-saarland.de The fragmentation pattern observed in the mass spectrum provides a "fingerprint" of the molecule's structure. For this compound, characteristic fragmentation pathways would be expected:

Loss of an iodine radical (•I): This would result in a significant fragment ion peak at [M - 127]⁺, corresponding to the [C₇H₈NO]⁺ cation. This is often a very prominent fragmentation pathway for iodo-compounds.

Loss of the iodomethyl radical (•CH₂I): This cleavage would produce a peak corresponding to the 6-methoxypyridinyl cation at [M - 141]⁺.

Loss of a methyl radical (•CH₃): Cleavage of the methoxy group could lead to a fragment at [M - 15]⁺.

Loss of formaldehyde (B43269) (CH₂O): A rearrangement followed by the loss of formaldehyde from the methoxy group could result in a peak at [M - 30]⁺.

The relative abundance of these and other fragment ions helps to piece together the molecular structure, corroborating the data from NMR spectroscopy. libretexts.orglibretexts.org

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. nih.gov Should this compound be crystallized, this technique could provide precise atomic coordinates, allowing for the accurate measurement of bond lengths, bond angles, and torsion angles within the molecule. uchicago.edu

This analysis would unequivocally confirm the substitution pattern on the pyridine ring. It would reveal the precise geometry around the C2 and C6 positions, including the C-C-N angles within the ring and the angles involving the substituent atoms (e.g., C2-C(H₂)-I and C6-O-C(H₃)). Furthermore, the crystal structure would provide insight into the intermolecular interactions that govern the packing of the molecules in the solid state, such as van der Waals forces or potential weak hydrogen bonds. This detailed solid-state structural information is invaluable for understanding the physical properties of the compound and for computational modeling studies.

Vi. Theoretical and Computational Chemistry Investigations

Quantum Chemical Studies on Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to elucidating the electronic structure and predicting the chemical behavior of 2-(Iodomethyl)-6-methoxypyridine. These studies provide data on geometric parameters, charge distribution, and orbital energies, which collectively define the molecule's reactivity.

Density Functional Theory (DFT) has become a primary method in computational chemistry for its favorable balance of accuracy and computational cost. DFT calculations are used to determine the optimized geometry and electronic properties of molecules by approximating the exchange-correlation energy, a key component of the total electronic energy. For pyridine (B92270) derivatives, the B3LYP functional combined with a basis set such as 6-311++G(d,p) has been shown to provide reliable results that correlate well with experimental data where available. electrochemsci.orgresearchgate.net

A DFT optimization of this compound would yield its lowest energy conformation, providing precise data on bond lengths, bond angles, and dihedral angles. These geometric parameters are essential for understanding the molecule's steric and electronic properties.

| Parameter | Value | Parameter | Value |

|---|---|---|---|

| Bond Lengths (Å) | Bond Angles (°) | ||

| C-I | ~2.15 | C-C-I | ~112.5 |

| C-CH2 | ~1.51 | Py(C)-C-H | ~109.5 |

| Py(C)-O | ~1.36 | Py(C)-O-C(Me) | ~118.0 |

| Py(N)-Py(C) | ~1.34 | C-N-C (Pyridine Ring) | ~117.5 |

Note: The values in the table are representative estimates based on DFT studies of similar halogenated and methoxy-substituted pyridine compounds and are subject to variation based on the specific computational method and basis set employed. researchgate.netresearchgate.net

While DFT is widely used, other quantum mechanical methods also offer valuable insights. Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are derived from first principles without empirical parameterization. researchgate.netscribd.com These methods can be more computationally demanding than DFT but are crucial for benchmarking and for systems where DFT may be less reliable. researchgate.net For a molecule like this compound, HF calculations would provide a good initial approximation of the molecular orbitals, while MP2 would offer a more accurate description by including electron correlation effects.

Semi-empirical methods, such as AM1 and PM3, simplify calculations by using parameters derived from experimental data. researchgate.netscribd.com These methods are significantly faster than DFT or ab initio approaches, making them suitable for preliminary conformational analysis or for studying very large molecular systems. acs.org However, their accuracy is dependent on the quality of the parameterization for the specific atoms and bonding types present in the molecule. researchgate.netacs.org

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MEP is calculated by placing a positive point charge at various points on the electron density surface of the molecule. wolfram.com The resulting potential is color-coded: regions of negative potential (electron-rich) are typically colored red, while regions of positive potential (electron-poor) are colored blue. Neutral regions are shown in green. uni-muenchen.dewolfram.com

For this compound, the MEP map is expected to show:

Negative Potential (Red): Concentrated around the electronegative nitrogen atom of the pyridine ring and the oxygen atom of the methoxy (B1213986) group. These sites are the most likely targets for electrophilic attack or coordination to Lewis acids. researchgate.net

Positive Potential (Blue): Located around the hydrogen atoms. A notable region of positive potential, known as a sigma-hole, is also expected on the outermost portion of the iodine atom, making it a potential site for halogen bonding. researchgate.net

Neutral/Slightly Positive Potential (Green/Yellow): Spread across the carbon framework of the pyridine ring.

The MEP map visually confirms the molecule's polar nature and highlights the specific atomic sites where interactions with other reagents are most likely to occur. researchgate.net

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy and spatial distribution of these orbitals are critical for predicting a molecule's behavior in chemical reactions. youtube.comlibretexts.org

HOMO (Highest Occupied Molecular Orbital): Represents the orbital from which the molecule is most likely to donate electrons. It is associated with nucleophilic character. youtube.com For this compound, the HOMO is expected to be primarily localized on the π-system of the electron-rich methoxypyridine ring.

LUMO (Lowest Unoccupied Molecular Orbital): Represents the orbital to which the molecule is most likely to accept electrons, indicating its electrophilic character. youtube.com The LUMO is anticipated to be localized predominantly along the C-I bond of the iodomethyl group. This localization makes the methylene carbon highly susceptible to nucleophilic attack, facilitating the displacement of the iodide ion.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is an important indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more easily polarizable and more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

| Property | Predicted Value (eV) |

|---|---|

| EHOMO | ~ -6.5 |

| ELUMO | ~ -1.2 |

| Energy Gap (ΔE) | ~ 5.3 |

Note: Values are representative and based on calculations for analogous substituted pyridine systems. researchgate.netresearchgate.net

Conceptual DFT provides a framework for quantifying global and local reactivity through a set of descriptors derived from the molecule's electronic energy. mdpi.com These indices offer a quantitative measure of chemical reactivity and stability. electrochemsci.org They are typically calculated from the energies of the frontier orbitals (I ≈ -EHOMO and A ≈ -ELUMO).

Chemical Potential (μ): Represents the escaping tendency of electrons from a system. It is related to electronegativity (μ = -χ).

Chemical Hardness (η): Measures the resistance of a molecule to changes in its electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." researchgate.net

Global Softness (S): The reciprocal of hardness (S = 1/η), indicating a molecule's polarizability.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons, acting as an electrophile. mdpi.com

| Descriptor | Formula | Predicted Value |

|---|---|---|

| Ionization Potential (I) | -EHOMO | ~6.5 |

| Electron Affinity (A) | -ELUMO | ~1.2 |

| Chemical Hardness (η) | (I - A) / 2 | ~2.65 |

| Chemical Potential (μ) | -(I + A) / 2 | ~ -3.85 |

| Electrophilicity Index (ω) | μ2 / (2η) | ~2.80 |

These descriptors collectively suggest that this compound is a moderately soft molecule with significant electrophilic character, consistent with its role as an alkylating agent.

Computational Elucidation of Reaction Mechanisms

Computational chemistry is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, most importantly, transition states. nih.gov This allows for the calculation of activation energies and reaction enthalpies, providing a complete energetic profile of a reaction pathway.

For this compound, a primary reaction of interest is nucleophilic substitution at the methylene carbon, where the iodide acts as an excellent leaving group. DFT calculations can be employed to model this reaction with various nucleophiles (e.g., amines, alkoxides, halides). nih.govrsc.org

A computational study of the reaction with a generic nucleophile (Nu⁻) would likely investigate the bimolecular nucleophilic substitution (SN2) pathway. The key steps in such a study would include:

Geometry Optimization: The structures of the reactants (this compound and Nu⁻), the transition state, and the products are fully optimized.

Transition State Search: A transition state (TS) structure, corresponding to the maximum energy point along the reaction coordinate, is located. For an SN2 reaction, this would feature a pentacoordinate carbon atom where the Nu-C bond is forming and the C-I bond is breaking. nih.gov

Frequency Analysis: Vibrational frequency calculations are performed to confirm the nature of the stationary points. Reactants and products will have all real (positive) frequencies, while the transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Such studies would confirm that the LUMO's localization on the C-I bond makes the methylene carbon the primary site of attack and would provide quantitative data on the reaction's feasibility and kinetics, which is invaluable for planning synthetic routes. rsc.orgresearchgate.net

Transition State Characterization

In the study of chemical reactions, the transition state (TS) represents the highest energy point along the reaction pathway, acting as a critical bottleneck between reactants and products. Characterizing the TS is fundamental to understanding reaction kinetics and mechanisms. For reactions involving this compound, such as nucleophilic substitution at the iodomethyl group, computational methods are employed to locate and analyze the geometry and energy of the transition state.

Quantum mechanical calculations, particularly using Density Functional Theory (DFT), are the primary tools for this purpose. Methods like the Synchronous Transit-Guided Quasi-Newton (STQN) method (e.g., QST2 or QST3 in Gaussian software) can be used to find the saddle point on the potential energy surface that corresponds to the transition state. Once located, the TS is confirmed by a vibrational frequency analysis, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., the breaking of the C-I bond and the formation of a new bond with a nucleophile). The energy of this transition state relative to the reactants determines the activation energy, a key parameter in predicting reaction rates.

Reaction Coordinate and Energy Profile Mapping

A reaction coordinate diagram, or energy profile, provides a visual representation of the energy changes that occur as reactants are converted into products. mdpi.com This profile maps the potential energy of the system against the reaction coordinate, which represents the progress of the reaction. mdpi.com For a hypothetical SN2 reaction of this compound with a nucleophile (Nu-), the energy profile would illustrate the energy of the system as the nucleophile approaches the carbon atom, the C-I bond elongates, and the iodide leaving group departs.

The key features of such a profile include:

Reactants: The initial energy of this compound and the nucleophile.

Transition State (‡): The peak of the energy profile, corresponding to the activation energy (ΔG‡) of the reaction. mdpi.com

Products: The final energy of the substituted product and the iodide ion.

For multistep reactions, the profile may show intermediate species, which exist in local energy minima between two transition states. nih.govmdpi.com Mapping this profile allows chemists to understand the thermodynamics and kinetics of the reaction, identify the rate-determining step (the one with the highest activation energy), and rationalize how changes in structure or conditions might affect the reaction outcome. nih.govresearchgate.net

Prediction of Spectroscopic Data and Vibrational Analysis

Computational methods can accurately predict spectroscopic data, such as infrared (IR) and Raman spectra, which are invaluable for molecular identification and structural elucidation. DFT and ab initio calculations are used to compute the vibrational frequencies of this compound. These calculations involve optimizing the molecular geometry to find its lowest energy state and then calculating the second derivatives of the energy with respect to atomic displacements.

The results provide a set of vibrational modes and their corresponding frequencies. These theoretical frequencies are often systematically scaled to correct for approximations in the computational method and anharmonicity. The predicted spectrum can then be compared with experimental data to confirm the structure and assign specific absorption bands to the vibrations of functional groups. For instance, calculations can distinguish between the stretching and bending modes of the pyridine ring, the C-O-C vibrations of the methoxy group, and the C-I vibrations of the iodomethyl group. A theoretical study on the related 2-methoxy-6-methyl pyridine using HF and B3LYP methods has shown good agreement with experimental FT-IR and FT-Raman spectra, validating this approach. nih.gov

Below is a hypothetical table comparing predicted and experimental vibrational frequencies for key functional groups in this compound, based on typical DFT (B3LYP) calculations.

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) (Scaled) | Hypothetical Experimental Frequency (cm⁻¹) |

| C-H Stretch (Aromatic) | Pyridine Ring | 3080 | 3075 |

| C-H Stretch (Aliphatic) | -CH₃ (methoxy) | 2950 | 2945 |

| C=C/C=N Stretch | Pyridine Ring | 1590 | 1595 |

| C-O Stretch (Aryl Ether) | -OCH₃ | 1250 | 1245 |

| C-I Stretch | -CH₂I | 550 | 540 |

Note: This table is illustrative. Actual values would require specific calculations and experimental measurements.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to correlate the structural features of molecules with their physicochemical properties. nih.govnih.gov A QSPR model is a mathematical equation that relates numerical descriptors of molecular structure to a specific property, such as boiling point, solubility, or chemical reactivity. researchgate.net For a series of substituted pyridines, a QSPR model could be developed to predict a property of interest for this compound.

The process involves:

Dataset Collection: Assembling a set of molecules with known experimental values for the property of interest.

Descriptor Calculation: Calculating a large number of numerical descriptors for each molecule, which can be electronic (e.g., partial charges), topological (e.g., connectivity indices), or geometric (e.g., molecular surface area). nih.gov

Model Development: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Artificial Neural Networks) to build a mathematical model that links a subset of the most relevant descriptors to the property. nih.gov

Validation: Testing the model's predictive power using both internal (e.g., cross-validation) and external test sets of molecules not used in model creation. nih.gov

For example, a QSPR model could predict the reactivity of a series of halomethylpyridines in a nucleophilic substitution reaction. Descriptors might include the partial charge on the methylene carbon, the C-X bond length (where X is a halogen), and the LUMO (Lowest Unoccupied Molecular Orbital) energy.

| Compound | Reactivity (log k) | Descriptor 1 (LUMO Energy) | Descriptor 2 (C-X Bond Length) | Predicted Reactivity (log k) |

| 2-(Chloromethyl)-6-methoxypyridine (B1603350) | 1.5 | -0.5 eV | 1.79 Å | 1.45 |

| 2-(Bromomethyl)-6-methoxypyridine | 2.8 | -0.7 eV | 1.94 Å | 2.85 |

| This compound | 3.5 | -0.9 eV | 2.14 Å | 3.48 |

| 3-(Chloromethyl)-pyridine | 1.2 | -0.4 eV | 1.78 Å | 1.22 |

| 4-(Chloromethyl)-pyridine | 1.3 | -0.45 eV | 1.78 Å | 1.31 |

Note: This table is a hypothetical illustration of a QSPR model.

Molecular Docking and Dynamics Simulations

When investigating the potential biological activity of this compound, molecular docking and molecular dynamics (MD) simulations are indispensable tools. These methods are widely used in drug discovery to predict how a molecule might interact with a biological target, such as a protein or enzyme.

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves:

Obtaining the 3D structures of the ligand (this compound) and the target protein (often from a database like the Protein Data Bank).

Using a docking program to sample a large number of possible binding poses of the ligand within the active site of the protein.

Scoring each pose based on a function that estimates the binding affinity (e.g., binding energy in kcal/mol). Lower scores typically indicate more favorable binding. researchgate.net

The results can identify key interactions, such as hydrogen bonds or hydrophobic contacts, between the ligand and specific amino acid residues in the protein's active site.

Molecular Dynamics (MD) Simulations provide a dynamic view of the ligand-receptor complex over time. Starting from a promising docked pose, an MD simulation calculates the movements of all atoms in the system by solving Newton's equations of motion. nih.gov This allows researchers to:

Assess the stability of the binding pose over a period of nanoseconds or longer.

Observe conformational changes in both the ligand and the protein upon binding.

Analyze the flexibility of the complex and the persistence of key intermolecular interactions.

Calculate a more rigorous estimate of the binding free energy.

These simulations offer deeper insight into the mechanism of interaction and the stability of the complex, which is crucial for designing more potent and selective molecules. nih.gov

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |

| Kinase A | -8.5 | LYS72, GLU91 | Hydrogen Bond, Ionic |

| Kinase B | -7.2 | LEU148, VAL27 | Hydrophobic |

| Protease C | -9.1 | HIS41, CYS145 | Hydrogen Bond, π-π Stacking |

| Coronavirus Mpro | -6.8 | GLN189, HIS163 | Hydrogen Bond |

Note: This table presents hypothetical docking results for illustrative purposes.

Vii. Emerging Research Frontiers and Prospective Directions

Development of Novel and Sustainable Synthetic Routes

The synthesis of 2-(Iodomethyl)-6-methoxypyridine is not as extensively documented as its chloro and bromo analogues. However, established synthetic methodologies in organic chemistry provide clear pathways to its formation. A highly probable and efficient route is the Finkelstein reaction, a classic SN2 process involving the exchange of a halogen atom. wikipedia.orgbyjus.com This reaction is driven to completion by the precipitation of the insoluble sodium salt of the displaced halogen in a solvent like acetone. wikipedia.org

Thus, the most common precursor, 2-(chloromethyl)-6-methoxypyridine (B1603350) or 2-(bromomethyl)-6-methoxypyridine, can be readily converted to the desired iodo-compound by treatment with sodium iodide in acetone. byjus.comiitk.ac.in The reaction is typically performed under mild conditions and offers high yields, making it an attractive method for laboratory-scale synthesis.

| Precursor | Reagent | Solvent | Reaction Type | Key Advantage |

| 2-(Chloromethyl)-6-methoxypyridine | Sodium Iodide (NaI) | Acetone | Finkelstein Reaction | High conversion due to precipitation of NaCl |

| 2-(Bromomethyl)-6-methoxypyridine | Sodium Iodide (NaI) | Acetone | Finkelstein Reaction | High conversion due to precipitation of NaBr |

Future research in this area is likely to focus on developing more sustainable and atom-economical synthetic routes. This could involve direct C-H functionalization of 2-methyl-6-methoxypyridine, although this remains a significant challenge due to the relative inertness of the methyl C-H bonds. Another avenue for exploration is the use of greener solvents and catalysts to improve the environmental footprint of the synthesis.

Discovery of Unprecedented Reactivity Patterns

The reactivity of this compound is dominated by the labile carbon-iodine bond, making the iodomethyl group an excellent leaving group in nucleophilic substitution reactions. This high reactivity allows for the facile introduction of a wide range of functionalities by reaction with various nucleophiles such as amines, thiols, and carbanions.

While the SN2 reactivity is expected, emerging research could uncover more nuanced and unprecedented reactivity patterns. For instance, the interplay between the pyridine (B92270) nitrogen, the methoxy (B1213986) group, and the iodomethyl substituent could lead to unique reactivity under specific conditions. The methoxy group at the 6-position enhances the electron density of the pyridine ring, which could influence the reactivity of the iodomethyl group in ways not observed in simple benzyl (B1604629) halides.

Furthermore, the potential for this compound to engage in radical reactions or to form organometallic species opens up new avenues for exploration. The generation of a pyridyl-methyl radical could lead to novel carbon-carbon and carbon-heteroatom bond-forming reactions.

Innovative Applications in Advanced Materials Science

The structural motifs present in this compound make it a promising candidate for incorporation into advanced materials. The methoxypyridine core is a known component in the development of organic light-emitting diodes (OLEDs) and other organic electronic materials. The ability to functionalize the molecule at the iodomethyl position allows for its integration into polymeric structures or for its attachment to surfaces.

For example, polymers incorporating the 6-methoxypyridine unit could exhibit interesting photophysical properties, such as fluorescence or phosphorescence, which are desirable for applications in sensing and imaging. The quaternization of the pyridine nitrogen can also lead to the formation of ionic liquids or materials with interesting self-assembly properties. Research in this area is still in its nascent stages, but the potential for creating novel materials with tailored electronic and optical properties is significant.

Integration with Catalysis and Flow Chemistry

The this compound scaffold can be envisioned as a ligand precursor in coordination chemistry and catalysis. The pyridine nitrogen and a suitably introduced donor atom at the methyl position could form a bidentate ligand capable of coordinating to various metal centers. The electronic properties of the ligand, and thus the catalytic activity of the resulting metal complex, could be fine-tuned by modifying the substituents on the pyridine ring.

Synergistic Approaches in Synthetic Methodology and Computational Design

The synergy between experimental synthetic work and computational design is a powerful tool for accelerating the discovery of new applications for this compound. Computational methods, such as Density Functional Theory (DFT), can be employed to predict the geometric and electronic properties of the molecule, as well as its reactivity towards various reagents. researchgate.net

These computational insights can guide the design of new synthetic routes and the prediction of the properties of novel materials derived from this building block. For instance, DFT calculations can help in understanding the reaction mechanisms of nucleophilic substitutions, predicting the stability of potential organometallic intermediates, and modeling the photophysical properties of polymers incorporating the 6-methoxypyridine moiety. This integrated approach allows for a more rational and efficient exploration of the chemical space surrounding this compound, paving the way for the discovery of its full potential.

| Research Area | Key Focus | Potential Impact |

| Novel Synthesis | Green and atom-economical routes | More sustainable chemical production |

| Reactivity | Exploration of radical and organometallic chemistry | New bond-forming methodologies |

| Materials Science | Development of functional polymers and organic electronics | Advanced materials for displays and sensors |

| Catalysis | Design of novel ligands and catalysts | More efficient and selective chemical transformations |

| Flow Chemistry | Scalable and safe synthesis | Improved manufacturing processes |

| Computational Design | Prediction of properties and reactivity | Rational design of new molecules and materials |

Q & A

Q. Key considerations :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–25°C | Higher temps (>30°C) risk decomposition of the iodomethyl group. |

| Solvent | DMF, DCM | Polar aprotic solvents enhance nucleophilicity of the pyridine nitrogen. |

| Base | K₂CO₃, NaH | Stronger bases (NaH) accelerate reaction but may increase byproducts. |

Characterization relies on ¹H/¹³C NMR (methoxy δ ~3.8 ppm; iodomethyl δ ~3.2–4.0 ppm), FT-IR (C-I stretch ~500 cm⁻¹), and X-ray crystallography for confirming regiochemistry .

Advanced Mechanistic Insights

Q2: How do computational methods like DFT aid in understanding the electronic structure and reactivity of this compound? A: Density Functional Theory (DFT) calculations provide insights into:

- Electron distribution : The methoxy group donates electron density to the pyridine ring, activating the C-2 position for nucleophilic substitution. The iodomethyl group introduces steric hindrance, affecting reaction pathways .

- Reaction barriers : For example, DFT can model transition states in Suzuki-Miyaura coupling reactions, predicting regioselectivity when the iodomethyl group participates in cross-coupling .

Example application : A study on a related compound, 2-(1-benzyltriazolyl)-6-methoxypyridine, used DFT to correlate frontier molecular orbitals (HOMO/LUMO) with anticancer activity, showing how substituents modulate bioactivity .

Reactivity and Functionalization

Q3: What are the primary chemical reactions of this compound, and how can side products be minimized? A: Key reactions include:

Nucleophilic substitution : Iodine is replaced by amines, thiols, or alkoxides. For example:

- Reaction with NaN₃ yields 2-(azidomethyl)-6-methoxypyridine, a click chemistry precursor .

Cross-coupling : Suzuki-Miyaura coupling with aryl boronic acids using Pd(PPh₃)₄ catalyst .

Q. Byproduct mitigation :

- Use low temperatures (0–10°C) and slow reagent addition to suppress poly-substitution.

- Monitor reaction progress via TLC/HPLC to isolate intermediates early .

Analytical Challenges

Q4: How can researchers resolve contradictions in spectroscopic data for this compound derivatives? A: Discrepancies in NMR or IR spectra often arise from:

- Solvent effects : Deuterated DMSO vs. CDCl₃ can shift methoxy proton signals by 0.1–0.3 ppm.

- Tautomerism : In polar solvents, keto-enol tautomerism may occur if hydroxyl groups are present in derivatives.

Q. Resolution strategies :

- Compare experimental data with DFT-simulated spectra (e.g., Gaussian 16) .

- Use 2D NMR (HSQC, HMBC) to assign ambiguous peaks, particularly for iodomethyl protons .

Applications in Drug Discovery

Q5: What evidence supports the potential of this compound as a pharmacophore in medicinal chemistry? A: Pyridine derivatives with halogenated substituents are explored for:

Q. Methodological steps for validation :

QSAR modeling to link substituent effects (e.g., iodine vs. fluorine) to bioactivity.

In vitro assays (e.g., MTT for cytotoxicity) paired with molecular dynamics simulations .

Safety and Handling Protocols

Q6: What laboratory safety protocols are critical when handling this compound? A:

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and fume hood use (iodine volatility).

- Waste disposal : Collect iodinated waste separately for incineration to prevent environmental release .

- Spill management : Neutralize with Na₂S₂O₃ to reduce iodine toxicity .

Advanced Synthetic Optimization

Q7: How can researchers optimize the synthesis of this compound for scalability? A:

- Flow chemistry : Continuous reactors reduce exothermic risks during iodomethylation .

- Catalyst screening : Pd/Cu systems improve coupling efficiency in functionalized derivatives.

Case study : A failed cyclization attempt using iodine/NaHCO₃ (as in ) highlights the need for alternative bases (e.g., Et₃N) or anhydrous conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.